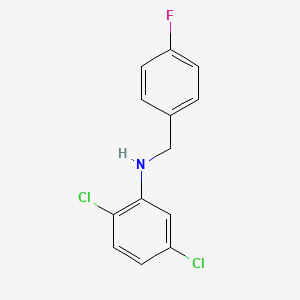

2,5-Dichloro-N-(4-fluorobenzyl)aniline

Description

2,5-Dichloro-N-(4-fluorobenzyl)aniline (CAS: 940355-99-7) is a halogenated aniline derivative characterized by a dichlorinated aniline core and a 4-fluorobenzyl substituent. Its molecular formula is C₁₃H₁₀Cl₂FN, with a molecular weight of 274.13 g/mol. This compound is of interest in medicinal chemistry due to its structural similarity to HIV integrase inhibitors and antimicrobial agents .

Properties

Molecular Formula |

C13H10Cl2FN |

|---|---|

Molecular Weight |

270.13 g/mol |

IUPAC Name |

2,5-dichloro-N-[(4-fluorophenyl)methyl]aniline |

InChI |

InChI=1S/C13H10Cl2FN/c14-10-3-6-12(15)13(7-10)17-8-9-1-4-11(16)5-2-9/h1-7,17H,8H2 |

InChI Key |

CRDQFOQQSHQDFR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CNC2=C(C=CC(=C2)Cl)Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-N-(4-fluorobenzyl)aniline typically involves the reaction of 2,5-dichloroaniline with 4-fluorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-(4-fluorobenzyl)aniline undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atoms on the aniline ring can be substituted by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: The nitro group, if present, can be reduced to an amine group.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

Nucleophilic substitution: Substituted anilines or thiophenols.

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amines or other reduced derivatives.

Scientific Research Applications

2,5-Dichloro-N-(4-fluorobenzyl)aniline is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: In the study of enzyme inhibition and protein interactions.

Medicine: As a potential lead compound for the development of new pharmaceuticals.

Industry: In the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2,5-Dichloro-N-(4-fluorobenzyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the substrate’s access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The compound’s analogs differ primarily in the positions of chlorine and fluorine substituents or the nature of the benzyl group. Key examples include:

Key Observations :

- Fluorine Position : The 4-fluorobenzyl group in the target compound allows partial penetration into hydrophobic pockets in HIV integrase, though less deeply than raltegravir, reducing potency . In contrast, 3- or 2-fluorobenzyl analogs may exhibit altered binding due to steric or electronic effects.

- Chlorine Position : 3,4-Dichloro analogs (e.g., 3,4-Dichloro-N-(2-fluorobenzyl)aniline) are screened for antimicrobial activity, suggesting dichlorination patterns influence target selectivity .

Antiviral Activity

- HIV Integrase Inhibition : The 4-fluorobenzyl moiety in this compound aligns with the chelating motifs of HIV integrase inhibitors like raltegravir. However, its reduced depth in the hydrophobic pocket correlates with lower potency compared to raltegravir .

- Structural Analogs: No direct antiviral data exist for 3-F or 2-F benzyl analogs, but their altered fluorine positions likely disrupt optimal enzyme interactions.

Antimicrobial Activity

- Phosphazene derivatives with 4-fluorobenzyl groups (e.g., from ) demonstrate moderate antibacterial activity against E. coli and S. aureus, highlighting the role of fluorinated groups in enhancing membrane penetration .

- Dichloroaniline derivatives with phenoxy-ethyl substituents (e.g., CAS 1040683-55-3) lack reported antimicrobial data but are classified as irritants, suggesting reactive side chains may limit therapeutic utility .

Biological Activity

2,5-Dichloro-N-(4-fluorobenzyl)aniline is a compound of significant interest in medicinal chemistry and biochemical research due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various scientific fields.

Chemical Structure and Properties

The chemical formula for this compound is CHClFN. The presence of both chlorine and fluorine substituents contributes to its electronic properties, influencing its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It can inhibit enzyme activity by binding to the active or allosteric sites, which blocks substrate access. This inhibition can lead to various biological effects, depending on the targeted enzyme or receptor.

Key Mechanisms:

- Enzyme Inhibition : The compound acts as a competitive inhibitor for certain enzymes, modulating their activity.

- Receptor Interaction : It may bind to receptors involved in signal transduction pathways, affecting cellular responses.

Biological Activity and Applications

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various pathogens.

- Anticancer Potential : The compound has been evaluated for its ability to inhibit cancer cell proliferation in vitro.

- Pharmaceutical Development : It serves as a lead compound for synthesizing new drugs targeting specific diseases.

Research Findings

Recent studies have highlighted the compound's efficacy in various assays:

- Enzyme Assays : Inhibition studies showed that this compound significantly reduced enzyme activity in a dose-dependent manner.

- Cell Viability Tests : In vitro tests on cancer cell lines demonstrated a reduction in cell viability at concentrations above 10 µM .

- Binding Affinity Studies : The compound exhibited high binding affinity to target proteins, indicating its potential as a biochemical probe.

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on breast cancer cells (MCF-7). Results indicated that treatment with the compound led to a significant decrease in cell proliferation and induced apoptosis through mitochondrial pathways.

Case Study 2: Enzyme Inhibition

In another investigation, the compound was tested against a panel of enzymes involved in metabolic pathways. It was found to inhibit the activity of cytochrome P450 enzymes, which play crucial roles in drug metabolism.

Comparative Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.